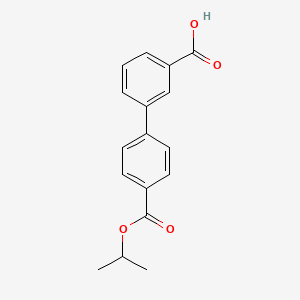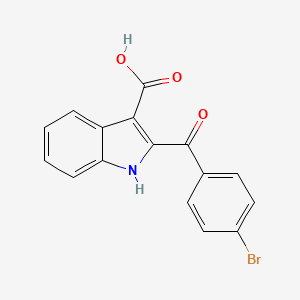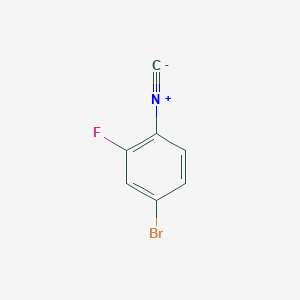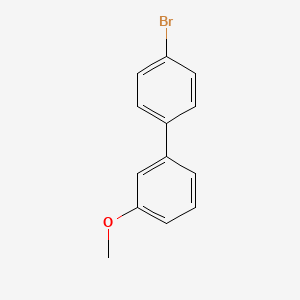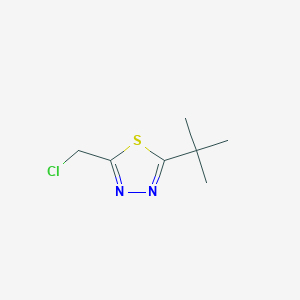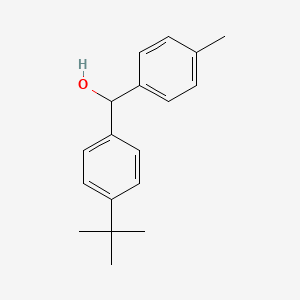![molecular formula C10H18O4S B1597572 Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate CAS No. 63449-37-6](/img/structure/B1597572.png)
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Vue d'ensemble
Description
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is a chemical compound with the linear formula C9H14O4S3 . It is also known by other names such as Ethyl 4-(ethoxycarbonylmethylthio)butyrate and Butanoic acid, 4-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves several steps. One method involves the use of sodium ethanolate in diethyl ether under an inert atmosphere . This is followed by the addition of sulfuric acid in water and the mixture is stirred under reflux for 18 hours . The reaction mixture is then diluted with Et2O and the organic layer is dried over MgSO4, filtered, and evaporated to afford the crude product . The crude product is then purified by distillation at 1 torr .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate such as its density, melting point, boiling point, etc., are not specified in the available resources .Applications De Recherche Scientifique
Synthesis of Novel Compounds Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is utilized in the synthesis of various complex organic compounds. For instance, it has been employed in the preparation of spir[4.4]nonane-1,6-dione, which is synthesized via a series of reactions including hydrolysis, decarboxylation, and ring closure (Wang Jun, 2010). Additionally, it has been used in creating densely functionalized 4H-chromene derivatives, which hold promise in medicinal chemistry (Muthusamy Boominathan et al., 2011).
Organophosphorus Chemistry In the field of organophosphorus chemistry, this compound has contributed to the synthesis of 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide. This has further enabled the creation of N-alkylated derivatives through cyclocondensation, showcasing its versatility in synthesizing organometallic compounds (D. Hewitt & M. W. Teese, 1984).
Structural Analysis and Crystallography Research involving the structural analysis of compounds synthesized using ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate has been conducted. This includes X-ray diffraction studies to determine molecular structures, contributing valuable data to the field of crystallography and materials science (P. Wu, 2014).
Solubility Studies The solubility of derivatives of ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate in various solvents has been extensively studied. These studies provide essential data for its purification and crystallization processes, which is crucial in chemical manufacturing and pharmaceutical industries (Xinbao Li et al., 2016).
Peptide Synthesis In peptide synthesis, this compound has been used as a coupling reagent. It has shown efficacy in esterification, thioesterification, and amidation reactions, highlighting its significance in synthesizing complex biological molecules (Kishore Thalluri et al., 2013).
Anticancer Research In cancer research, analogues of ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate have been studied for their ability to mitigate drug resistance in leukemia cells. This signifies its potential application in developing new anticancer therapies (S. Das et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUACNHILIEKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381158 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
CAS RN |
63449-37-6 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
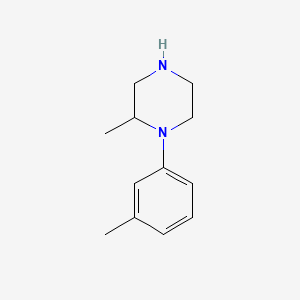
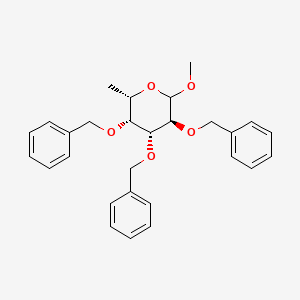
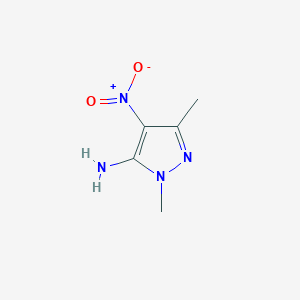
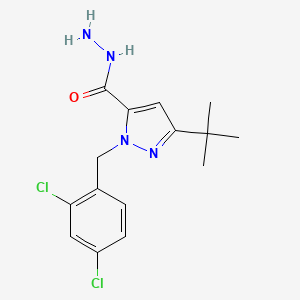
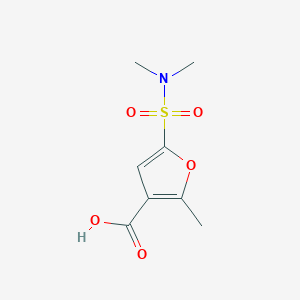
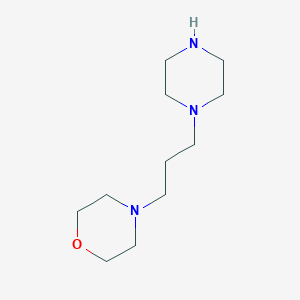
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)
